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Compound Name: RAD51 Inhibitor B02

Cat. No.: B1666522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis

underlying the inhibition of the human RAD51 protein by the small molecule inhibitor, B02.

RAD51 is a critical enzyme in the homologous recombination (HR) pathway, a major

mechanism for the repair of DNA double-strand breaks (DSBs). Due to its frequent

overexpression in various cancers, RAD51 has emerged as a promising target for anti-cancer

therapies. B02 was identified through high-throughput screening as a specific inhibitor of

RAD51, capable of sensitizing cancer cells to DNA-damaging agents.[1][2] This document

consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the

inhibitor's mechanism of action.

Quantitative Data Presentation: B02 and a Analogs
The inhibitory potency and binding affinity of B02 and its derivatives have been quantified

through various biochemical and cell-based assays. The data highlights B02's specificity for

human RAD51 over its prokaryotic homolog, RecA, and other related proteins like RAD54.[1][3]
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Compound Target Assay Type Value Reference(s)

B02 Human RAD51

DNA Strand

Exchange

(FRET)

IC50 = 27.4 µM [1][3][5]

E. coli RecA
DNA Strand

Exchange
IC50 > 250 µM [1][3][4]

Human RAD54 ATPase Activity

No significant

inhibition up to

200 µM

[3][4]

B02-3a (analog) Human RAD51 D-loop Formation IC50 = 15.3 µM [1]

B02-3b (analog) Human RAD51 D-loop Formation IC50 = 27.3 µM [1]

para-I-B02-iso

(analog)
Human RAD51

Surface Plasmon

Resonance

(SPR)

KD = 1.4 µM [6]

Cellular Effects of B02

Cell Line Treatment Effect Reference(s)

MDA-MB-231 B02 (5 µM) + Cisplatin
4.4-fold increase in

Cisplatin IC50
[2]

MDA-MB-231
B02 (10 µM, 15 µM,

50 µM) + Cisplatin

70%, 79%, and 91%

inhibition of RAD51

foci formation,

respectively

[2]

HEK293
B02 (50 µM) +

Ionizing Radiation

Inhibition of

irradiation-induced

RAD51 foci formation

[4]
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While a co-crystal structure of the RAD51-B02 complex is not yet available, computational

molecular docking studies have provided significant insights into its binding mode.[6] These

studies predict that B02 binds to a pocket located at the interface between two RAD51

protomers within the RAD51 filament.[6][7] This site is distinct from the ATP-binding pocket,

suggesting a non-competitive inhibition mechanism with respect to ATP.

The proposed binding involves the following key interactions:

Dimerization Interface: The preferred binding site for B02 is within the RAD51 dimerization

interface.[6]

Moiety Placement: The inhibitor occupies three distinct cavities within this pocket. The

benzyl, pyridyl, and quinazoline moieties of B02 are predicted to sit in cavity-1, -2, and -3,

respectively.[6]

Key Residue Interactions: The stability of the B02-RAD51 complex is attributed to favorable

π-π stacking of B02's benzyl group with the aromatic rings of residues Tyr54 and Phe195.

Additional stability is provided by polar contacts with Tyr191 and Arg193.[6]

By occupying this critical interface, B02 is thought to disrupt the protomer-protomer interactions

necessary for the stability and function of the RAD51 nucleoprotein filament. This directly

interferes with RAD51's ability to bind DNA and carry out the strand exchange reaction

essential for homologous recombination.[2][4]

B02 Binding at the RAD51 Dimer Interface

Tyr54 Phe195 Tyr191 Arg193

B02 Inhibitor

π-π stacking π-π stacking Polar contact Polar contact
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Caption: Predicted binding mode of B02 at the RAD51 dimer interface.

Mechanism of Action: From Biochemical Inhibition
to Cellular Effects
B02 inhibits the core function of RAD51 in the homologous recombination pathway. This action

triggers a cascade of cellular events, ultimately leading to increased sensitivity to DNA

damaging agents.

DNA Damage and HR Initiation: Genotoxic agents cause DNA double-strand breaks (DSBs).

In the HR pathway, these breaks are resected to generate single-stranded DNA (ssDNA)

overhangs.[2]

RAD51 Filament Formation: RAD51 monomers, often with the help of mediators like BRCA2,

polymerize onto these ssDNA overhangs to form a right-handed helical structure known as

the presynaptic filament. This filament is the active species for homology search and strand

invasion.[2][6][8]

B02-Mediated Inhibition: B02 directly binds to RAD51, disrupting its ability to bind to ssDNA

and inhibiting the formation and stability of the presynaptic filament.[2][4]

HR Failure and Cell Fate: Without a functional RAD51 filament, the homology search and

strand exchange steps fail. The cell is unable to repair the DSBs, leading to an accumulation

of DNA damage (marked by γH2AX foci), cell cycle arrest, and ultimately apoptosis or cell

death.[9] This failure to repair is what sensitizes cancer cells to agents like cisplatin.[2]
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Caption: B02 inhibits the Homologous Recombination (HR) pathway.

Experimental Protocols
The characterization of B02's inhibitory effects on RAD51 has relied on a suite of biochemical

and cell-based assays. Below are the methodologies for key experiments.

D-loop Formation Assay (DNA Strand Exchange)
This biochemical assay directly measures the recombinase activity of RAD51.
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Objective: To determine if an inhibitor blocks the ability of the RAD51-ssDNA filament to

invade a homologous double-stranded DNA template.

Methodology:

Filament Formation: Purified human RAD51 protein (e.g., 1 µM) is pre-incubated with a

32P-labeled single-stranded oligonucleotide (e.g., 90-mer, 3 µM) in reaction buffer

containing ATP and an ATP-regenerating system for 15-20 minutes at 37°C.[1]

Inhibitor Addition: The test compound (e.g., B02 at various concentrations) or DMSO

(vehicle control) is added to the reaction mixture and incubated for an additional 30

minutes.[1]

D-loop Initiation: The strand invasion reaction is initiated by the addition of homologous

supercoiled dsDNA plasmid (e.g., pUC19, 50 µM).[1] The reaction proceeds for a set time

(e.g., 60 minutes) at 37°C.

Reaction Quenching: The reaction is stopped by the addition of SDS and Proteinase K,

followed by incubation to deproteinize the DNA.

Analysis: The DNA products are separated by electrophoresis on a 1% agarose gel. The

gel is dried, and the radiolabeled DNA is visualized by autoradiography. The D-loop

product, a slower-migrating species, is quantified.

IC50 Determination: The percentage of D-loop formation relative to the control is plotted

against inhibitor concentration to calculate the IC50 value.

Surface Plasmon Resonance (SPR)
SPR is used to measure the direct binding kinetics and affinity between B02 and RAD51.

Objective: To quantify the equilibrium dissociation constant (KD) of the inhibitor-protein

interaction.

Methodology:

Chip Immobilization: Recombinant human RAD51 protein is immobilized onto the surface

of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[6] A
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reference channel is prepared without protein to subtract non-specific binding.

Analyte Injection: A series of concentrations of the inhibitor (e.g., B02-iso analogs)

dissolved in running buffer are injected and flowed over the sensor chip surface at a

constant flow rate.[6]

Binding Measurement: The change in the refractive index at the surface, which is

proportional to the mass of analyte binding to the immobilized ligand, is measured in real-

time and recorded as a sensorgram (Response Units vs. Time).

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined

by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

The equilibrium dissociation constant is calculated as KD = koff/kon.

RAD51 Foci Formation Assay (Immunofluorescence)
This cell-based assay visualizes the inhibitor's effect on RAD51's response to DNA damage in

a cellular context.

Objective: To assess the ability of B02 to disrupt the formation of RAD51 nuclear foci, which

are cellular markers of active HR repair.

Methodology:

Cell Culture and Treatment: Human cells (e.g., MDA-MB-231, U-2 OS) are cultured on

coverslips.[2][6] Cells are pre-treated with B02 or vehicle control for a specified time (e.g.,

1 hour).

DNA Damage Induction: DNA damage is induced by treating cells with an agent like

cisplatin (e.g., 32 µM) or by exposing them to ionizing radiation.[2][6] Cells are then

incubated for a recovery period (e.g., 4-8 hours) to allow for foci formation.

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized

with a detergent like Triton X-100.

Immunostaining: Cells are incubated with a primary antibody against RAD51. After

washing, they are incubated with a fluorescently-labeled secondary antibody. The nuclei

are counterstained with DAPI.
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Microscopy and Analysis: The coverslips are mounted and imaged using a fluorescence

microscope. The number of RAD51 foci per nucleus is counted for a large number of cells

(e.g., >100) in each treatment group. Cells with a threshold number of foci (e.g., >10) are

often scored as positive.[6]

Workflow for Characterizing a RAD51 Inhibitor
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Caption: General experimental workflow for inhibitor characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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